molecular formula C10H15NO B2873137 N-(Cyclohexen-1-ylmethyl)prop-2-enamide CAS No. 1853007-01-8

N-(Cyclohexen-1-ylmethyl)prop-2-enamide

Cat. No.: B2873137
CAS No.: 1853007-01-8
M. Wt: 165.236
InChI Key: OHDGQTUCRUZUIK-UHFFFAOYSA-N
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Description

N-(Cyclohexen-1-ylmethyl)prop-2-enamide is an acrylamide derivative characterized by a cyclohexenylmethyl substituent attached to the amide nitrogen. The cyclohexenyl group introduces unsaturation, influencing conformational flexibility and lipophilicity, which are critical for biological interactions and pharmacokinetics .

Properties

IUPAC Name

N-(cyclohexen-1-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-10(12)11-8-9-6-4-3-5-7-9/h2,6H,1,3-5,7-8H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDGQTUCRUZUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclohexen-1-ylmethyl)prop-2-enamide can be achieved through several methods. One common approach involves the reaction of cyclohexene with an appropriate amide precursor under controlled conditions. For instance, the direct synthesis of enamides via electrophilic activation of amides has been reported, employing a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride as both the electrophilic activator and oxidant .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: N-(Cyclohexen-1-ylmethyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(Cyclohexen-1-ylmethyl)prop-2-enamide has several scientific research applications, including:

Mechanism of Action

The mechanism by which N-(Cyclohexen-1-ylmethyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, potentially influencing enzyme activity and cellular processes. Detailed studies on its mechanism of action are ongoing and may reveal further insights into its biological and chemical behavior.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features

  • N-(Cyclohexen-1-ylmethyl)prop-2-enamide : Features a cyclohexenylmethyl group (C₆H₉CH₂) attached to the amide nitrogen. The cyclohexene ring provides partial rigidity and moderate lipophilicity.
  • Cinnamanilides (e.g., Compound 10) : Contain aromatic phenyl rings with halogen substitutions (e.g., 3-Fluoro-4-(trifluoromethyl)phenyl), enhancing π-π stacking and antimicrobial activity .
  • Moupinamide: Includes phenolic and hydroxyphenyl groups, increasing polarity and solubility compared to cyclohexenyl derivatives .
  • N-(1-hydroxy-2,2-dimethoxyethyl)prop-2-enamide : Polar hydroxyl and methoxy groups dominate, leading to higher hydrophilicity (logD ~1.5–2.0 inferred) .
Table 1: Structural and Physicochemical Comparison
Compound Molecular Formula Molecular Weight Key Substituents Predicted logP*
This compound C₁₀H₁₅NO 165.23 Cyclohexenylmethyl ~2.8–3.2
Compound 10 (Cinnamanilide) C₁₆H₁₁F₄NO 325.26 3-Fluoro-4-(trifluoromethyl)phenyl ~4.0–4.5
Moupinamide C₁₈H₁₉NO₃ 297.35 4-Hydroxy-3-methoxyphenyl ~2.0–2.5
N-(1-hydroxy-2,2-dimethoxyethyl)prop-2-enamide C₇H₁₃NO₄ 175.18 Hydroxy, dimethoxyethyl ~0.5–1.0

*logP values estimated based on substituent contributions and evidence .

Antimicrobial Activity

  • Cinnamanilides : Compound 10 (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide demonstrated bactericidal activity surpassing ampicillin against Staphylococcus aureus and MRSA. Meta- and para-substitutions on the anilide ring are critical for potency .
  • This compound : Lacks aromatic substituents, likely reducing π-π interactions with bacterial targets. Antimicrobial activity may be lower but could exhibit unique selectivity due to cyclohexenyl hydrophobicity.

Anti-Inflammatory Effects

  • Cinnamanilide 20 : Attenuated NF-κB activation via ortho-substitutions, showing stronger anti-inflammatory effects than parent cinnamic acid .
  • Cyclohexenyl Derivatives : The cyclohexenyl group’s rigidity may modulate inflammatory pathways differently, but direct evidence is lacking.

Cytotoxicity

  • Cinnamanilide 11 : Exhibited significant cytotoxicity in THP1-Blue™ cells, linked to bromo/chloro substitutions .
  • This compound : Likely lower cytotoxicity due to absence of halogen atoms, but in vitro assays are needed for confirmation.

Physicochemical and ADMET Properties

Lipophilicity and Solubility

  • High Lipophilicity (Cinnamanilides) : logP ~4.0–4.5 correlates with membrane penetration but may reduce aqueous solubility, limiting bioavailability .
  • Hydrophilic Derivatives (e.g., Moupinamide) : logP ~2.0–2.5 enhances solubility but may require active transport for cellular uptake .

Metabolic Stability

  • Cyclohexenyl Group : May undergo cytochrome P450-mediated oxidation, forming epoxides or diols. This contrasts with cinnamanilides, which are prone to hydrolytic cleavage of the amide bond .
  • Methoxy/Hydroxy Groups : Increase Phase II metabolism (glucuronidation), shortening half-life compared to cyclohexenyl derivatives .

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